molecular formula C9H20ClNO2 B13591680 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride

1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride

Cat. No.: B13591680
M. Wt: 209.71 g/mol
InChI Key: PLVLFZFNUNYQHP-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.7136 It is a derivative of tetrahydropyran and is known for its unique structural features, which include a methoxy group and a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group and reduction with lithium aluminum hydride (LiAlH4) produces the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group and amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxy-2,2-dimethyloxan-4-yl)methanaminehydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethyloxane ring

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

(4-methoxy-2,2-dimethyloxan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-8(2)6-9(7-10,11-3)4-5-12-8;/h4-7,10H2,1-3H3;1H

InChI Key

PLVLFZFNUNYQHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CN)OC)C.Cl

Origin of Product

United States

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